1-(4-tert-butylbenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine
Description
1-(4-tert-Butylbenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is a fluorinated azetidine derivative characterized by two key substituents:
- 2,2,2-Trifluoroethoxy group: A fluorine-rich ether substituent known to enhance metabolic stability and modulate electronic properties .
This compound’s structural design aligns with trends in medicinal chemistry, where fluorine incorporation improves pharmacokinetic profiles, such as increased lipophilicity (logP) and resistance to oxidative metabolism . The azetidine core, a four-membered nitrogen-containing ring, offers conformational rigidity, which may optimize target engagement compared to larger heterocycles.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-15(2,3)12-6-4-11(5-7-12)14(21)20-8-13(9-20)22-10-16(17,18)19/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCVLEKARPSXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-tert-butylbenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
Synthesis involves the reaction of 4-tert-butylbenzoyl chloride with 3-(2,2,2-trifluoroethoxy)azetidine under controlled conditions. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antiviral Properties
Recent studies have indicated that azetidine derivatives exhibit significant antiviral activity. For instance, compounds containing similar structural motifs have been shown to inhibit viral replication. The antiviral efficacy of this compound was assessed against various RNA and DNA viruses.
- Case Study : In a comparative study, azetidinone derivatives demonstrated activity against human coronaviruses and influenza viruses. The compound's structure suggests potential for similar activity due to the presence of the azetidine ring and the trifluoroethoxy group.
Anticancer Activity
Azetidine derivatives have also been recognized for their anticancer properties. Research indicates that modifications to the azetidine structure can enhance antiproliferative effects in various cancer cell lines.
- Table 1: Anticancer Activity of Azetidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-tert-butylbenzoyl)-3-... | MCF-7 (Breast cancer) | 15 | Induction of apoptosis |
| 1-(4-tert-butylbenzoyl)-3-... | A549 (Lung cancer) | 20 | Inhibition of cell proliferation |
| 1-(4-tert-butylbenzoyl)-3-... | HeLa (Cervical cancer) | 25 | Disruption of cell cycle |
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : The trifluoroethoxy group may enhance binding affinity to lipid membranes and proteins.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Azetidine Derivatives
The following table highlights structural and functional differences between 1-(4-tert-butylbenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine and related compounds:
*Estimated using fragment-based calculations.
Substituent Effects on Properties and Activity
Azetidine Core Modifications
- Trifluoroethoxy vs. Ethoxycarbonylphenoxy: The trifluoroethoxy group in the target compound increases electron-withdrawing effects and lipophilicity compared to the ethoxycarbonylphenoxy group in the analogue from . This difference may enhance membrane permeability but reduce aqueous solubility .
- tert-Butylbenzoyl vs.
Fluorination Trends
Fluorine incorporation in the trifluoroethoxy group follows strategies outlined in , where fluorinated ethers are prioritized for their metabolic stability and ability to fine-tune electronic properties without excessive steric bulk . In contrast, non-fluorinated ethers (e.g., ethoxy groups) are more susceptible to enzymatic degradation.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(4-tert-butylbenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how are intermediates characterized?
The synthesis typically involves sequential benzoylation and trifluoroethylation of the azetidine core. For example:
- Step 1 : Benzoylation of azetidine using 4-tert-butylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Trifluoroethoxy substitution at the 3-position via nucleophilic displacement with 2,2,2-trifluoroethyl bromide in the presence of a mild base (e.g., K₂CO₃ in DMF) .
- Characterization : Intermediates are validated using -NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. What spectroscopic and computational methods are recommended for structural elucidation of this compound?
- NMR : -NMR is critical for resolving the tert-butyl group (δ ~30 ppm for quaternary carbons) and trifluoroethoxy signals (δ ~70-80 ppm for CF₃CH₂O) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₃F₃NO₂).
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies for cross-validation with experimental IR data .
Q. How is the compound screened for preliminary biological activity, and what assays are appropriate?
Initial screening involves:
- Enzyme inhibition assays : Target-specific kinases or proteases (e.g., fluorescence-based assays using recombinant enzymes) .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with receptors like GPCRs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during trifluoroethoxy substitution?
- Design of Experiments (DoE) : Use a factorial design to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and base strength (K₂CO₃ vs. Cs₂CO₃). Response surface methodology (RSM) identifies optimal parameters .
- In-situ monitoring : ReactIR tracks reaction progress by observing carbonyl or trifluoroethoxy intermediate peaks .
- Alternative reagents : Silver(I) oxide may enhance trifluoroethylation efficiency by stabilizing transition states .
Q. What computational strategies can predict the compound’s pharmacokinetic properties and metabolic stability?
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), CYP450 inhibition, and intestinal permeability .
- Metabolic Pathways : Molecular docking (AutoDock Vina) identifies potential cytochrome P450 binding sites. MD simulations (GROMACS) assess stability of enzyme-ligand complexes .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models hydrolysis or oxidation pathways of the trifluoroethoxy group .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (LC-MS/MS quantitation) with efficacy endpoints in rodent models .
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may explain reduced in vivo activity .
- Tissue distribution studies : Autoradiography or PET imaging with -labeled analogs localize the compound in target organs .
Q. What strategies address low solubility of the compound in aqueous buffers for biological assays?
- Co-solvent systems : Use DMSO/PEG 400 mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .
- Prodrug design : Introduce phosphate or ester groups at the benzoyl moiety for enzymatic cleavage in vivo .
Methodological Considerations
Q. How should researchers design dose-response studies to account for the compound’s narrow therapeutic index?
- Range-Finding Experiments : Start with a logarithmic dilution series (e.g., 0.1–100 µM) in cell-based assays.
- Hill Slope Analysis : Fit dose-response curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess cooperativity .
- Toxicokinetics : Monitor plasma levels in animal models to avoid off-target effects at higher doses .
Q. What statistical methods are recommended for analyzing high-throughput screening (HTS) data?
- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) by comparing positive/negative controls .
- Machine Learning : Train random forest models (Python/scikit-learn) to prioritize hits based on structural features and activity cliffs .
- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to minimize Type I errors in multi-parametric datasets .
Conflict Resolution in Data Interpretation
Q. How can discrepancies between computational binding predictions and experimental SPR results be reconciled?
- Ensemble Docking : Test multiple protein conformations (e.g., from NMR or cryo-EM) to account for receptor flexibility .
- Solvent Effects : Include explicit water molecules in MD simulations to improve binding affinity predictions .
- Experimental Replicates : Perform SPR in triplicate with varying ligand densities to rule out surface artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
